N-ethyl-2,4-dinitro-N-phenylaniline

Description

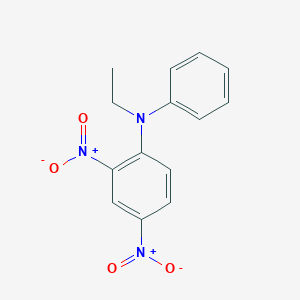

N-ethyl-2,4-dinitro-N-phenylaniline (CAS: 3846-50-2) is a nitroaromatic compound with the molecular formula C₈H₉N₃O₄ and a molecular weight of 211.17 g/mol . Its structure features an ethyl group and a phenyl group attached to the nitrogen atom of an aniline backbone, with two nitro (-NO₂) substituents at the 2- and 4-positions of the aromatic ring. This configuration confers strong electron-withdrawing properties, influencing its reactivity and interactions with other molecules. The compound is identified in pharmaceutical contexts as Bendamustine Impurity 1695, highlighting its relevance in drug quality control .

Properties

CAS No. |

58133-79-2 |

|---|---|

Molecular Formula |

C14H13N3O4 |

Molecular Weight |

287.27 g/mol |

IUPAC Name |

N-ethyl-2,4-dinitro-N-phenylaniline |

InChI |

InChI=1S/C14H13N3O4/c1-2-15(11-6-4-3-5-7-11)13-9-8-12(16(18)19)10-14(13)17(20)21/h3-10H,2H2,1H3 |

InChI Key |

KIOIMQYFPCKFNK-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCN(C1=CC=CC=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

N-ethyl-2,4-dinitro-N-phenylaniline serves as a valuable intermediate in the synthesis of various organic compounds. It can be utilized to produce substituted anilines and other aromatic compounds through electrophilic aromatic substitution reactions. For instance, it can undergo transformations to yield compounds with diverse functional groups that are essential in pharmaceuticals and agrochemicals .

2. Synthesis of Benzimidazoles

Research indicates that this compound can be involved in the synthesis of benzimidazole derivatives, which are known for their antibacterial properties. This reaction typically involves cyclization processes where the dinitroaniline acts as a precursor . The mechanism often requires specific conditions such as the presence of bases or catalysts to facilitate the reaction.

Analytical Chemistry

1. Chromogenic Chemosensor

The compound has been explored as a chromogenic chemosensor for detecting various analytes. Its derivatives exhibit colorimetric changes upon interaction with specific ions or molecules, making them useful in environmental monitoring and analytical applications . This property is particularly significant in detecting nitro compounds and other pollutants.

2. Mass Spectrometry Studies

This compound has been studied using mass spectrometry techniques to understand its fragmentation patterns and reaction mechanisms. These studies help elucidate the compound's behavior under different conditions and its potential applications in forensic science, particularly in analyzing gunshot residues .

Medicinal Applications

1. Potential Antibacterial Agents

The synthesis of benzimidazole derivatives from this compound highlights its potential role in medicinal chemistry. Compounds derived from this precursor have shown promising antibacterial activities, making them candidates for further development as therapeutic agents .

2. Research on Metabolism

Studies involving the anaerobic metabolism of nitrated compounds like this compound have provided insights into environmental microbiology. Understanding how microorganisms metabolize such compounds can inform bioremediation strategies for contaminated sites .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dinitro groups in this compound create a strong electron-deficient aromatic system, facilitating π-π interactions with electron-rich donors like 2,6-dimethylaniline (DMA) . In contrast, N-ethyl-2,4,5-trimethylaniline (with methyl groups) exhibits electron-donating effects, making it suitable for synthesizing metal-coordinating ligands .

Steric Hindrance :

- 4-Nitro-N,N-diphenylaniline (C₁₈H₁₄N₂O₂) has bulkier N,N-diphenyl groups, increasing steric hindrance and reducing rotational freedom compared to the N-ethyl-N-phenyl configuration .

Solubility and Reactivity :

- The 4-chloro substituent in 4-Chloro-N-ethyl-2-nitroaniline improves lipophilicity, favoring its use in hydrophobic media, whereas nitro groups dominate solubility patterns in polar solvents for the dinitro compound .

Functional Behavior in π-π Complexation Studies

This compound derivatives exhibit distinct binding behaviors with aromatic donors:

- N-ethyl-2,4-dinitrobenzamide and N-ethyl-2,4-dinitrobenzenesulfonamide (structurally related to the parent compound) form π-π complexes with 2,6-dimethylaniline (DMA) and bupivacaine (BPC). Chemical shift changes (Δδ) in NMR studies reveal stronger interactions at the H5 position (Δδ = 0.3686 ppm with BPC) compared to H3 and H6, indicating regioselective binding .

- Overlap issues in sulfonamide complexes with BPC suggest steric limitations, whereas the benzamide analogue retains resolved shifts, underscoring the role of substituent flexibility .

Preparation Methods

Reaction Procedure

In a typical synthesis, 2,4-dinitrochlorobenzene (1.0 equiv) is dissolved in a dioxane/water (6:4) mixture, followed by the addition of N-ethylaniline (1.2 equiv) and sodium hydroxide (2.0 equiv). The reaction is refluxed at 80–90°C for 6–8 hours, during which the chloride leaving group is displaced by the amine nucleophile. The crude product is isolated via vacuum filtration, washed with hexane, and recrystallized from benzene to yield pure this compound.

Key Variables:

Mechanistic Insights

The reaction proceeds via a two-step aromatic nucleophilic substitution (SNAr) mechanism:

-

Deprotonation : NaOH deprotonates N-ethylaniline, generating a highly nucleophilic amide ion ().

-

Ring Attack : The amide ion attacks the electron-deficient carbon para to the nitro groups, forming a Meisenheimer complex intermediate. Subsequent elimination of chloride yields the final product.

Ullmann-Type Coupling for Tertiary Amine Formation

An alternative route employs Ullmann coupling to assemble the tertiary amine moiety. This method utilizes a copper(I) catalyst to mediate the reaction between 2,4-dinitroiodobenzene and N-ethylaniline.

Experimental Protocol

A mixture of 2,4-dinitroiodobenzene (1.0 equiv), N-ethylaniline (1.5 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is heated to 120°C for 24 hours. The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Advantages:

-

Functional Group Tolerance : Copper catalysis accommodates nitro groups without reduction.

-

Yield Enhancement : Optimized conditions report yields up to 68%, surpassing traditional SNAr methods.

Stepwise Alkylation of 2,4-Dinitroaniline

For laboratories lacking 2,4-dinitrochlorobenzene, a sequential alkylation strategy offers a viable alternative.

Synthesis Steps

-

Primary Alkylation : 2,4-Dinitroaniline is treated with ethyl bromide in the presence of potassium carbonate in acetonitrile, yielding N-ethyl-2,4-dinitroaniline.

-

Secondary Alkylation : The intermediate reacts with iodobenzene under Ullmann conditions (CuI, 1,10-phenanthroline) to install the phenyl group.

Challenges:

-

Regioselectivity : Competing over-alkylation may occur without careful stoichiometric control.

-

Purification : Column chromatography is essential to isolate the tertiary amine from di-alkylated byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Efficiency |

|---|---|---|---|---|

| SNAr (Alkaline) | 65–72 | >95 | 6–8 | High |

| Ullmann Coupling | 60–68 | 90–93 | 24 | Moderate |

| Stepwise Alkylation | 50–55 | 85–88 | 30 | Low |

Characterization and Validation

Synthetic batches of this compound are routinely characterized using:

Q & A

Basic: What are the primary challenges in synthesizing N-ethyl-2,4-dinitro-N-phenylaniline, and how can reaction conditions be optimized?

Answer:

Synthesis of this compound involves multi-step nitration and alkylation reactions. Key challenges include controlling regioselectivity during nitration to avoid undesired isomers and minimizing side reactions like over-nitration. Evidence from diphenylamine derivatives (e.g., 4-nitrodiphenylamine) suggests that using aniline and p-chloronitrobenzene under dehydrochlorination conditions can optimize nitro group positioning . For ethyl group introduction, alkylation with ethyl halides in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield by enhancing nucleophilic substitution efficiency. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and purify via column chromatography (silica gel, gradient elution).

Basic: How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer:

Structural confirmation requires a combination of ¹H/¹³C NMR, FT-IR, and mass spectrometry . For NMR analysis (CDCl₃ or DMSO-d₆), key signals include:

- ¹H NMR : Aromatic protons at δ 7.2–8.5 ppm (split into doublets and triplets due to nitro groups), ethyl group signals (CH₂ at δ 1.2–1.5 ppm, CH₃ at δ 3.5–4.0 ppm) .

- ¹³C NMR : Nitro-substituted carbons (C-NO₂) at δ 140–150 ppm, ethyl carbons at δ 12–15 ppm (CH₃) and δ 40–45 ppm (CH₂) .

- FT-IR : Confirm nitro groups via asymmetric/symmetric stretching at 1520 cm⁻¹ and 1340 cm⁻¹. Use high-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺.

Advanced: How can contradictory solubility or stability data for this compound be resolved in different solvent systems?

Answer:

Discrepancies often arise from solvent polarity and nitro group interactions. Perform systematic solubility tests in aprotic solvents (e.g., DMSO, DMF) versus protic solvents (e.g., ethanol, water) . For stability, conduct accelerated degradation studies under UV light (λ = 254 nm) and acidic/alkaline conditions (pH 2–12). Monitor decomposition via HPLC (C18 column, mobile phase: acetonitrile/water 60:40, retention time ~8.5 min). Evidence from similar nitroaromatics indicates that DMSO enhances stability by forming charge-transfer complexes with nitro groups, while protic solvents promote hydrolysis .

Advanced: What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?

Answer:

The electron-withdrawing nitro groups deactivate the aromatic ring, directing electrophiles to the meta position relative to existing substituents. For example, bromination occurs at the 5-position (meta to the 4-nitro group). Kinetic studies using UV-Vis spectroscopy (λmax = 255 nm) reveal slower reaction rates compared to non-nitro analogs, consistent with reduced ring electron density . Computational modeling (DFT at B3LYP/6-31G* level) can further predict regioselectivity by analyzing frontier molecular orbitals.

Advanced: How do steric and electronic effects influence the compound’s interactions in supramolecular assemblies?

Answer:

The ethyl group introduces steric hindrance, while nitro groups provide electrostatic interactions. Single-crystal X-ray diffraction of analogous compounds (e.g., 4-ethynyl-N,N-diphenylaniline) shows that nitro groups engage in C–H···O hydrogen bonds and π-π stacking (interplanar distance ~3.5 Å). For this compound, molecular packing is likely dominated by nitro-nitro dipole interactions and ethyl group van der Waals contacts . Use powder XRD to compare experimental and simulated patterns (Mercury software) for validation.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard).

- Ventilation : Use fume hoods with face velocity ≥0.5 m/s to prevent inhalation of nitroaromatic vapors .

- Spill Management : Absorb with inert material (vermiculite) and neutralize with 10% sodium bicarbonate.

- Storage : -20°C in amber vials to prevent photodegradation; label containers with NFPA 704 ratings (Health: 2, Flammability: 1, Reactivity: 1) .

Advanced: How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?

Answer:

Discrepancies arise from solvent effects, conformational dynamics, or incorrect DFT functional choices. To resolve:

Solvent Correction : Apply the IEF-PCM model in Gaussian calculations to account for CDCl₃/DMSO-d₆ dielectric effects.

Conformational Sampling : Use molecular dynamics (MD) simulations (AMBER force field) to identify dominant conformers.

Functional Selection : Compare B3LYP versus M06-2D results; M06-2D better captures nitro group polarization .

Cross-validate with DEPT-135 and HSQC experiments to assign ambiguous signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.